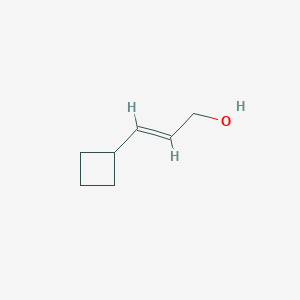
Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxyl group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate typically involves the esterification of 2-hydroxy-3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Methyl 2-oxo-3-(thiophen-2-yl)propanoate.
Reduction: Methyl 2-hydroxy-3-(thiophen-2-yl)propanol.
Substitution: 2-Bromo-3-(thiophen-2-yl)propanoate.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and light-emitting diodes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the thiophene ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate: Similar structure but with a different position of the hydroxyl group.
Methyl 2-amino-3-(thiophen-2-yl)propanoate: Contains an amino group instead of a hydroxyl group.
Methyl 2-hydroxy-3-(furan-2-yl)propanoate: Contains a furan ring instead of a thiophene ring.
Uniqueness
Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties. The thiophene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical research.
Propriétés
Formule moléculaire |
C8H10O3S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7,9H,5H2,1H3 |
Clé InChI |
MWJVBDNMJGKBBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



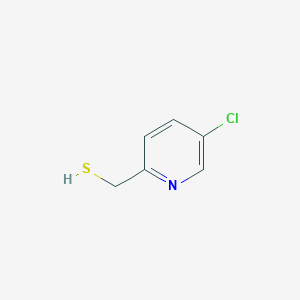
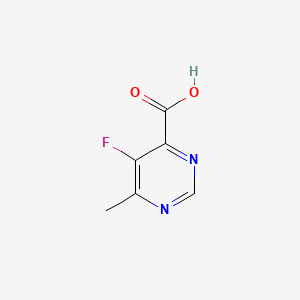
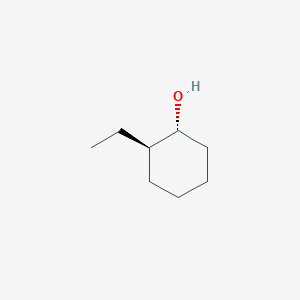

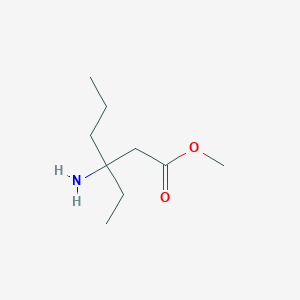
![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)

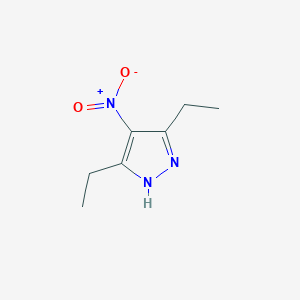
![5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13623564.png)
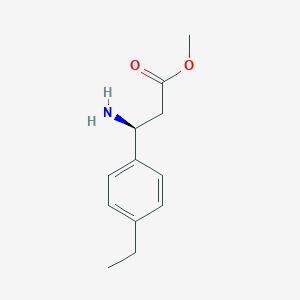
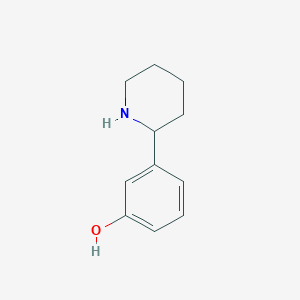
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
